
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C15H25N5O and its molecular weight is 291.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Monitoring and Metabolism
- Biological Monitoring of Exposure : A study by Hardt, Appl, and Angerer (1999) demonstrated the use of hydroxypyrimidines for biological monitoring of exposure to pirimicarb, an insecticide. This showcases the utility of such compounds in tracking exposure levels in agricultural environments.
Chemical Synthesis and Structure
- Synthesis and Crystal Structure Analysis : Ji (2006) conducted a study on the synthesis and crystal structure of a related pyrimidine derivative, providing valuable information on the crystallographic aspects of similar compounds. This study is accessible here.
- Reaction Dynamics and Synthesis Pathways : The work of Schenone, Sansebastiano, and Mosti (1990) focused on the reactions of dimethylaminomethylene diones with dinucleophiles, contributing to the understanding of synthetic pathways for pyrimidine derivatives. More details can be found in their publication here.
Biological Evaluation and Potential Applications
- Cytotoxic and Antimicrobial Activity : Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include similar structural features. This research is pertinent for understanding the potential biological applications of such compounds. The study is available here.
- Anti-Inflammatory Activity : Burbulienė et al. (2002) investigated the anti-inflammatory activity of pyrimidinylsulfanylmethyl derivatives, contributing to the body of knowledge on the medical applications of pyrimidine-based compounds. Further information can be found here.
Photodegradation and Environmental Impact
- Photodegradation Studies : A study by Pirisi et al. (1996) examined the photodegradation of Pirimicarb and its metabolites, which is crucial for understanding the environmental impact of such compounds. This research can be accessed here.
Neurological Studies
- Alzheimer's Disease Research : The study by Shoghi-Jadid et al. (2002) utilized a derivative of pyrimidine for the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This highlights a significant application in neurological research. The study is accessible here.
Propiedades
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-11-18-13(10-14(19-11)20(2)3)16-8-9-17-15(21)12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFHOPCLWCYOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)
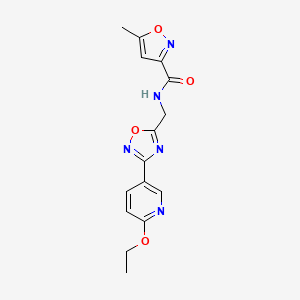
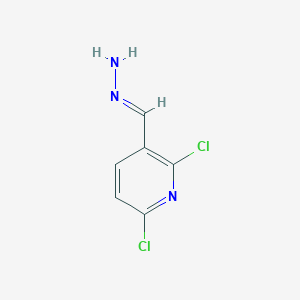

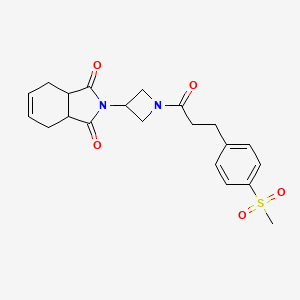
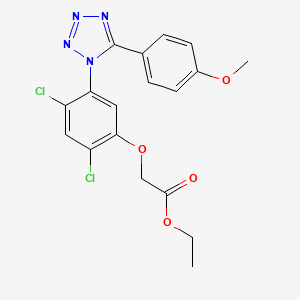

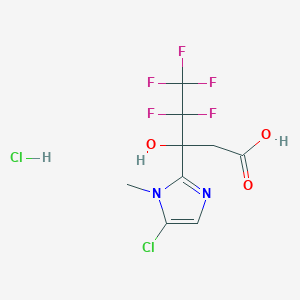
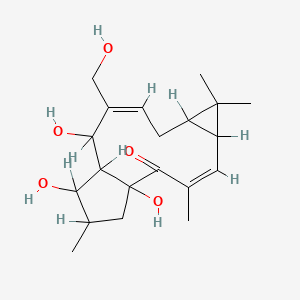
![(6-Ethoxypyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2721025.png)
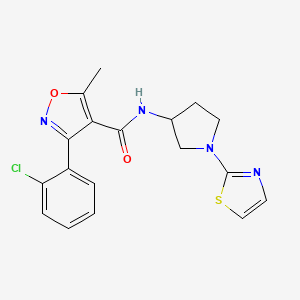
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)